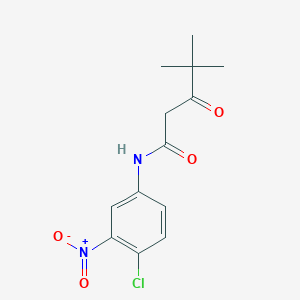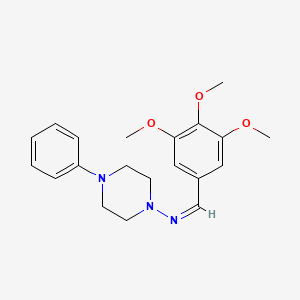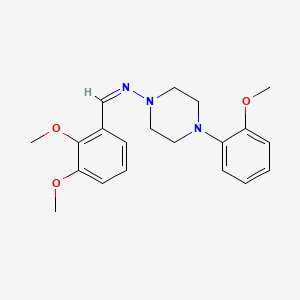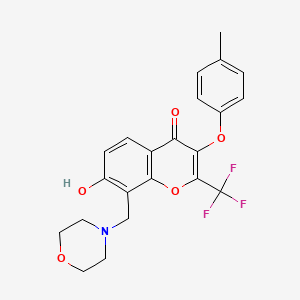
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, also known as NITD-008, is a small molecule drug that has been studied for its potential antiviral properties. This compound was first identified in a high-throughput screen for inhibitors of the dengue virus, a mosquito-borne virus that infects millions of people each year. Since then, NITD-008 has been studied for its activity against other viruses, including Zika virus, West Nile virus, and yellow fever virus. In
科学研究应用
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been studied for its activity against several viruses, including dengue virus, Zika virus, West Nile virus, and yellow fever virus. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can inhibit viral replication by targeting the viral RNA polymerase. In vivo studies have also demonstrated the efficacy of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide against these viruses in animal models.
作用机制
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is believed to inhibit viral replication by targeting the viral RNA polymerase. Specifically, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is thought to bind to a conserved region of the polymerase, preventing it from synthesizing viral RNA. This mechanism of action is similar to that of other antiviral drugs, such as ribavirin and sofosbuvir.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been well-tolerated at doses up to 100 mg/kg. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide.
实验室实验的优点和局限性
One advantage of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its broad-spectrum activity against several different viruses. This makes it a potentially useful tool for studying viral replication and for developing new antiviral therapies. However, one limitation of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively low potency compared to other antiviral drugs. This may make it less effective in certain situations, such as in the treatment of severe viral infections.
未来方向
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent analogs of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide that could be used as antiviral drugs. Another area of research is the study of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide in combination with other antiviral drugs, to determine if this could lead to increased efficacy against certain viruses. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, particularly in humans.
合成方法
The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid to form an amide intermediate. This intermediate is then reduced using a borohydride reagent to yield N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. The overall yield of this synthesis is reported to be around 25%.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBUQQNZAXHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)


![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)

![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)

![1-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5913005.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)